3-Ethyl-1-(ethylsulfonyl)piperazine
Description
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3-ethyl-1-ethylsulfonylpiperazine |
InChI |
InChI=1S/C8H18N2O2S/c1-3-8-7-10(6-5-9-8)13(11,12)4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
WWCUYYDJFKDBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCN1)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(ethylsulfonyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the sulfonyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-1-(ethylsulfonyl)piperazine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-1-(ethylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with receptor sites, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Physicochemical Properties
The ethylsulfonyl group in 3-Ethyl-1-(ethylsulfonyl)piperazine lowers the pKa of the adjacent nitrogen atom, reducing solubility in acidic conditions. This contrasts with analogs bearing spacers between the piperazine and aromatic cores:
- Spacer Effects: Ethylene or methylene spacers between piperazine and quinolone moieties improved solubility (>80 μM) and raised pKa values (6–7 for ethylene; ~5.0 for methylene) compared to direct attachment (solubility <20 μM; pKa ≤3.8) .
Table 2: Physicochemical Properties of Piperazine Derivatives
| Compound | Substituents | Solubility (μM) | pKa | Reference |
|---|---|---|---|---|
| 8ac | Ethylene spacer | >80 | 6–7 | |
| 8j | Methylene spacer | >80 | ~5.0 | |
| 8a | Direct N-phenyl | <20 | ≤3.8 |
Metabolic Stability
Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation. However, substituents can modulate these pathways:
- Deethylation Risk : Ethyl-substituted piperazines are prone to deethylation, as seen in metabolite studies .
- Oxidation Resistance: The ethylsulfonyl group may protect the piperazine ring from oxidation, a common degradation pathway for fluoroquinolones .
- Improved Stability : Propyl and butyl analogs show better metabolic profiles than ethyl derivatives, with reduced clearance in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
